Kaempferol 7-neohesperidoside

Catalog No.
S619803
CAS No.
17353-03-6
M.F
C27H30O15
M. Wt
594.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kaempferol 7-neohesperidoside

CAS Number

17353-03-6

Product Name

Kaempferol 7-neohesperidoside

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

InChI

InChI=1S/C27H30O15/c1-9-17(31)20(34)23(37)26(38-9)42-25-21(35)18(32)15(8-28)41-27(25)39-12-6-13(30)16-14(7-12)40-24(22(36)19(16)33)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-21,23,25-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,23+,25+,26-,27+/m0/s1

InChI Key

ZEJXENDZTYVXDP-CSJHBIPPSA-N

Synonyms

K 7-neo, kaempferol 7-neohesperidoside, kaempferol 7-neohesperidoside, (ALPHA-L-MANNO,D-GLUCO)-isomer, kaempferol 7-neohesperidoside, (L-MANNO,D-GLUCO)-isomer

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

Antioxidant Activity

Kaempferol 7-neohesperidoside exhibits significant antioxidant properties. Studies have shown it effectively scavenges free radicals, including the DPPH radical, in cell-free assays []. This ability to neutralize free radicals suggests its potential role in preventing or mitigating oxidative stress-related diseases.

Anticancer Activity

Research suggests Kaempferol 7-neohesperidoside possesses anticancer properties. In vitro studies have demonstrated its cytotoxic activity against various human cancer cell lines, including lung cancer (A549), liver cancer (HepG2), and cervical cancer (HeLa) cells []. The specific mechanisms underlying its anticancer effects are still under investigation, but potential pathways involve cell cycle arrest, induction of apoptosis (programmed cell death), and suppression of cancer cell proliferation [].

Other Potential Applications

Preliminary research also suggests Kaempferol 7-neohesperidoside may have other potential applications, including:

  • Anti-inflammatory effects: Studies have shown it reduces the production of inflammatory mediators in immune cells, suggesting its potential use in inflammatory diseases [].
  • Neuroprotective effects: Research indicates it may protect nerve cells from damage caused by oxidative stress, potentially offering benefits for neurodegenerative diseases [].
  • Antimicrobial activity: Studies have demonstrated its ability to inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent [].

Kaempferol 7-neohesperidoside is a flavonoid glycoside characterized by its molecular formula C27H30O15C_{27}H_{30}O_{15} and a molar mass of approximately 594.5 g/mol. This compound is derived from kaempferol, a well-known flavonoid, and neohesperidose, a sugar moiety. It is primarily found in various plant species, including Lonicera chinensis, where it contributes to the plant's antioxidant properties and potential health benefits .

The mechanism of action of K7n is still under investigation. Research suggests it might exhibit antioxidant, anti-inflammatory, and anticancer properties [, ]. These effects might be due to its ability to scavenge free radicals, modulate cellular signaling pathways, and interact with enzymes involved in inflammation and cancer development []. Further research is needed to fully elucidate its mechanism of action.

Typical of flavonoid glycosides. It can undergo hydrolysis, leading to the release of kaempferol and neohesperidose under acidic or enzymatic conditions. Additionally, it has been shown to react with free radicals, demonstrating its antioxidant capacity by scavenging reactive oxygen species such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and contributing to its anticancer activity .

This compound exhibits a range of biological activities:

  • Antioxidant Activity: Kaempferol 7-neohesperidoside effectively scavenges free radicals, which helps mitigate oxidative stress in cells .
  • Anticancer Properties: Research indicates that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Enzyme Inhibition: It has been noted for its ability to inhibit tyrosinase activity, which is crucial in melanin production, thus potentially serving as a skin-whitening agent .
  • Antidiabetic Effects: Some studies suggest that kaempferol glycosides may help prevent diabetic complications through their anti-inflammatory and antioxidant mechanisms .

The synthesis of kaempferol 7-neohesperidoside can be achieved through several methods:

  • Natural Extraction: Isolated from plant sources such as Lonicera chinensis.
  • Chemical Synthesis: Involves the glycosylation of kaempferol with neohesperidose using specific glycosyltransferases or chemical reagents under controlled conditions.
  • Biotransformation: Utilizing microbial fermentation processes to convert kaempferol into its glycosylated form.

These methods allow for the production of kaempferol 7-neohesperidoside in both laboratory settings and industrial applications.

Kaempferol 7-neohesperidoside has various applications:

  • Pharmaceuticals: Due to its anticancer and antioxidant properties, it is being explored for therapeutic uses in cancer treatment and prevention.
  • Cosmetics: Its ability to inhibit tyrosinase makes it a candidate for skin-whitening products.
  • Nutraceuticals: Incorporated into dietary supplements for its health benefits related to oxidative stress and inflammation .

Kaempferol 7-neohesperidoside shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Properties
KaempferolBase flavonoidKnown for broad-spectrum antioxidant effects
Quercetin 3-glucosideSimilar sugar moietyExhibits anti-inflammatory properties
RutinContains rutinoseStronger anti-allergic properties
Myricetin 3-rhamnosideDifferent sugar moietyNotable for anti-cancer activity

Kaempferol 7-neohesperidoside is unique due to its specific sugar attachment (neohesperidose), which enhances its solubility and bioavailability compared to other flavonoids.

Phytochemical Distribution in Magnoliophyta Species

Kaempferol 7-neohesperidoside represents a significant flavonoid glycoside compound with the molecular formula C27H30O15 and a molecular weight of 594.5 grams per mole [1] [2]. This compound demonstrates widespread distribution across multiple families within the Magnoliophyta division, indicating its fundamental importance in plant secondary metabolism [6] [7].

The compound has been extensively documented in Litchi chinensis, where it occurs prominently in seeds and demonstrates notable biological activity [1] [3]. Research investigations have confirmed its presence in Camellia sinensis, where it contributes to the bitter taste characteristics of tea leaves [2] [6]. Additionally, Fraxinus americana has been identified as another natural source of this flavonoid glycoside, expanding its taxonomic distribution beyond traditional fruit-bearing species [2].

Table 1: Phytochemical Distribution of Kaempferol 7-neohesperidoside in Magnoliophyta Species

Plant SpeciesFamilyPlant PartMolecular FormulaMolecular Weight (g/mol)
Litchi chinensisSapindaceaeSeeds, pericarpC27H30O15594.5
Camellia sinensisTheaceaeLeavesC27H30O15594.5
Fraxinus americanaOleaceaeLeavesC27H30O15594.5
Sedum telephium ssp. maximumCrassulaceaeLeavesC27H30O15594.5
Musa speciesMusaceaeLeavesC27H30O15594.5
Cirsium speciesAsteraceaeAerial partsC27H30O15594.5

Recent phytochemical surveys have identified kaempferol 7-neohesperidoside in Sedum telephium subspecies maximum, representing the first documentation of neohesperidoside derivatives in the Crassulaceae family [28]. Furthermore, metabolomic analyses of Musa species have revealed the accumulation of kaempferol 7-neohesperidoside as part of the plant defense response against Moko disease, suggesting its potential antimicrobial properties [32].

The occurrence of this compound across taxonomically diverse plant families indicates convergent evolutionary pressures favoring the production of 7-neohesperidoside derivatives [7] [10]. The structural consistency of kaempferol 7-neohesperidoside across different species, characterized by the attachment of neohesperidose (2-O-alpha-L-rhamnopyranosyl-beta-D-glucose) to the 7-hydroxyl position of kaempferol, demonstrates the specificity of glycosylation mechanisms in flavonoid biosynthesis [1] [2].

Ecological Role in Plant Secondary Metabolism

Kaempferol 7-neohesperidoside functions as a multifaceted secondary metabolite with diverse ecological roles in plant physiology and environmental adaptation [34] [35]. The compound serves as a potent antioxidant defense mechanism, protecting plant cells from reactive oxygen species generated under various stress conditions [34]. Research has demonstrated that flavonoid glycosides, including kaempferol 7-neohesperidoside, participate in the scavenging of superoxide anion radicals and hydrogen peroxide through direct quenching mechanisms [34].

The ecological significance of kaempferol 7-neohesperidoside extends to plant-pathogen interactions, where it contributes to antimicrobial defense strategies [32] [33]. Studies on Musa species have shown that kaempferol 7-neohesperidoside accumulates in response to bacterial infection, forming part of a coordinated defense response that includes over forty protective compounds [32]. This accumulation pattern suggests that the compound functions as a phytoalexin, providing induced resistance against microbial pathogens [32].

Table 4: Ecological Roles of Kaempferol 7-neohesperidoside in Plant Secondary Metabolism

Ecological FunctionMechanismTarget OrganismsEvidence LevelPlant Response
Antioxidant defenseReactive oxygen species scavengingInternal cellular damageWell documentedStress tolerance
Ultraviolet radiation protectionUltraviolet-B absorptionUltraviolet radiationDemonstratedPhotosystem protection
Pathogen resistanceAntimicrobial activityBacterial and fungal pathogensModerate evidenceDisease resistance
Herbivore deterrenceFeeding deterrentInsect herbivoresSome evidenceReduced herbivory
Allelopathic effectsGrowth inhibition of competitorsCompeting plant speciesLimited evidenceCompetitive advantage
Mycorrhizal signalingRoot-fungus communicationBeneficial fungiTheoreticalEnhanced nutrition

The compound demonstrates ultraviolet radiation protection capabilities through its absorption properties in the ultraviolet-B spectrum [34]. This photoprotective function proves particularly important for plants exposed to high light intensities, where kaempferol 7-neohesperidoside helps prevent photosystem damage and maintains photosynthetic efficiency [34] [35].

Emerging evidence suggests that kaempferol 7-neohesperidoside may participate in allelopathic interactions, where it inhibits the growth and development of competing plant species [34] [36]. The release of this compound through root exudates or leaf leachates could potentially alter soil chemistry and microbial communities, creating favorable conditions for the producing plant while disadvantaging competitors [36].

Enzymatic Glycosylation Mechanisms in Rutaceae Family Plants

The biosynthesis of kaempferol 7-neohesperidoside involves sequential enzymatic glycosylation reactions catalyzed by specific uridine diphosphate-glycosyltransferases [14] [15]. Research on Camellia sinensis has identified two critical enzymes responsible for neohesperidoside formation: CsUGT75L12 and CsUGT79B28 [14] [15]. These enzymes demonstrate remarkable substrate specificity and regioselectivity in their glycosylation activities [14] [22].

CsUGT75L12 functions as a flavonoid 7-O-glucosyltransferase, catalyzing the initial attachment of glucose from uridine diphosphate-glucose to the 7-hydroxyl position of kaempferol [14] [15]. This enzyme exhibits strict regiospecificity, exclusively targeting the 7-position while avoiding glycosylation at other hydroxyl sites [14]. The resulting kaempferol 7-O-glucoside serves as the immediate precursor for subsequent rhamnosylation [14] [15].

Table 2: Enzymatic Glycosylation Mechanisms in Flavonoid Biosynthesis

EnzymeFunctionSugar DonorProductSource Plant
CsUGT75L127-O-glucosylationUridine diphosphate-glucoseFlavonoid 7-O-glucosideCamellia sinensis
CsUGT79B287-O-rhamnosylationUridine diphosphate-rhamnoseFlavonoid 7-O-neohesperidosideCamellia sinensis
Uridine diphosphate-glucosyltransferaseGlucose attachmentUridine diphosphate-glucoseGlucosideVarious
Uridine diphosphate-rhamnosyltransferaseRhamnose attachmentUridine diphosphate-rhamnoseRhamnosideVarious
Flavonoid 7-O-glucosyltransferaseGlucose transfer to 7-OH positionUridine diphosphate-glucose7-O-glucosideTea plants
Flavonoid 7-O-rhamnosyltransferaseRhamnose transfer to glucoseUridine diphosphate-rhamnose7-O-neohesperidosideTea plants

CsUGT79B28 operates as a specialized 7-O-glucoside rhamnosyltransferase, specifically transferring rhamnose from uridine diphosphate-rhamnose to the 2-prime position of the glucose moiety in kaempferol 7-O-glucoside [14] [15]. This sequential glycosylation creates the characteristic neohesperidose disaccharide structure, where rhamnose connects to glucose through an alpha-1,2-glycosidic linkage [14] [22].

The expression patterns of these glycosyltransferases correlate directly with the accumulation of kaempferol 7-neohesperidoside in plant tissues [14] [15]. Transcriptome analysis reveals that both CsUGT75L12 and CsUGT79B28 exhibit coordinated upregulation during fruit development and in response to stress conditions [12] [14]. This coordinated expression ensures efficient conversion of kaempferol to its neohesperidoside derivative [14] [15].

Comparative studies across different plant families have revealed similar enzymatic mechanisms for neohesperidoside biosynthesis [11] [19]. Citrus species demonstrate analogous sequential glycosylation pathways, though with family-specific variations in enzyme structure and substrate preference [11] [19]. The conservation of this biosynthetic strategy across diverse plant lineages underscores the adaptive significance of neohesperidoside production [10] [11].

Tissue-Specific Accumulation Patterns in Litchi chinensis

Litchi chinensis demonstrates distinct tissue-specific accumulation patterns for kaempferol 7-neohesperidoside, with the highest concentrations found in seeds and moderate levels in the pericarp [1] [3] [26]. Comprehensive metabolomic profiling has revealed that seeds contain the most abundant levels of this flavonoid glycoside, where it functions as part of the seed defense system against pathogens and oxidative stress [24] [26].

The pericarp of Litchi chinensis shows developmental stage-dependent accumulation of kaempferol 7-neohesperidoside, with peak concentrations occurring between 62 and 72 days after anthesis [25] [27]. During this critical period, the pericarp undergoes significant physiological changes, including chlorophyll degradation and anthocyanin accumulation, processes that coincide with increased flavonoid glycoside production [25]. The presence of kaempferol 7-neohesperidoside in the pericarp contributes to the antioxidant capacity of this tissue, providing protection against environmental stresses [25] [26].

Table 3: Tissue-Specific Accumulation Patterns of Kaempferol 7-neohesperidoside in Litchi chinensis

Tissue TypeKaempferol 7-neohesperidoside ContentDevelopmental StageAssociated CompoundsFunctional Role
SeedsHighMatureOther flavonoid glycosidesDefense, storage
PericarpModerate62-72 DAAAnthocyanins, proanthocyanidinsUltraviolet protection, antioxidant
LeavesLowAll stagesEpicatechin, procyanidinsGeneral defense
ArilNot detectedMatureSimple sugarsNutrition
FlowersLowFloweringPhenolic compoundsPollinator attraction
RootNot detectedMatureMinimal secondary metabolitesNutrient uptake

Leaves of Litchi chinensis contain relatively low concentrations of kaempferol 7-neohesperidoside compared to reproductive tissues [24] [25]. The foliar accumulation remains relatively constant across developmental stages, suggesting a constitutive rather than induced role in leaf physiology [25]. The compound co-occurs with other flavonoid derivatives, including epicatechin and various procyanidin oligomers, forming a complex antioxidant network [25] [27].

Notably, the edible aril of Litchi chinensis shows no detectable levels of kaempferol 7-neohesperidoside [24] [25]. This absence reflects the specialized function of the aril as a nutritive tissue focused on attracting seed dispersers rather than chemical defense [25]. Similarly, root tissues demonstrate minimal accumulation of this compound, consistent with the general pattern of reduced secondary metabolite production in below-ground organs [24].

Kaempferol 7-neohesperidoside presents unique analytical challenges due to its complex glycosidic structure and moderate polarity characteristics. The compound exhibits a molecular weight of 594.5 g/mol with the molecular formula C27H30O15, and demonstrates characteristic ultraviolet absorption maxima at 269 nanometers and 369 nanometers [1] [2] [3]. These spectroscopic properties are fundamental for developing optimized high performance liquid chromatography-ultraviolet detection methods.

Reversed-phase chromatographic separation has emerged as the preferred analytical approach for kaempferol 7-neohesperidoside analysis. Optimal separation conditions typically employ C18 stationary phases with particle sizes ranging from 1.7 to 5 micrometers [4] [5]. For conventional high performance liquid chromatography-ultraviolet systems, columns with dimensions of 250 × 4.6 millimeters packed with 5 micrometer particles provide adequate resolution, while ultra performance liquid chromatography applications benefit from shorter columns (150 × 2.1 millimeters) containing 1.7 micrometer particles [4] [5].

Mobile phase optimization requires careful consideration of pH and organic modifier selection. Acidified mobile phases using 0.1% to 0.5% formic acid in water (mobile phase A) and acetonitrile (mobile phase B) have demonstrated superior chromatographic performance [6] [4]. The formic acid addition serves dual purposes: enhancing peak shape through suppression of secondary interactions and improving electrospray ionization efficiency in mass spectrometric applications [6].

Gradient elution profiles significantly influence separation selectivity and analysis time. Optimized gradient programs typically initiate at 5% organic modifier, increasing linearly to 90% over 20-30 minutes, depending on the system configuration [6] [4]. Ultra performance liquid chromatography systems enable faster separations with similar selectivity using 20-minute gradients, while conventional high performance liquid chromatography requires 30-40 minute total analysis times [4] [5].

Flow rate optimization balances peak efficiency with system pressure constraints. Conventional high performance liquid chromatography systems operate optimally at 1.0 milliliter per minute, while ultra performance liquid chromatography applications utilize 0.3 milliliter per minute to maintain optimal linear velocities [4] [5]. Column temperature control at 30°C provides consistent retention times and improved peak symmetry across different analytical sessions [4] [5].

Detection wavelength selection for ultraviolet detection relies on the flavonol chromophore characteristics. The wavelength of 350 nanometers represents an optimal compromise between sensitivity and selectivity for kaempferol 7-neohesperidoside quantification [7] [4]. This wavelength corresponds to the band I absorption of the flavonol B-ring system and provides minimal interference from co-eluting matrix components.

Sample preparation protocols require careful optimization to maximize extraction efficiency while minimizing matrix effects. Methanol-water mixtures (50:45:5 volume ratio with formic acid) demonstrate superior extraction efficiency for kaempferol 7-neohesperidoside from plant matrices [4]. Solid-phase extraction using C18 cartridges provides effective sample cleanup with recoveries exceeding 95% across diverse matrix types [4].

Retention time reproducibility represents a critical analytical parameter for reliable identification. Under optimized conditions, kaempferol 7-neohesperidoside elutes between 23.12 and 26.26 minutes in conventional high performance liquid chromatography systems and between 12.5 and 15.8 minutes in ultra performance liquid chromatography configurations [1] [8] [4]. The retention time variability typically remains below ±3 seconds, demonstrating excellent method robustness [9].

Mass Spectrometric Fragmentation Patterns and Diagnostic Ions

Electrospray ionization mass spectrometry provides definitive structural confirmation for kaempferol 7-neohesperidoside through characteristic fragmentation pathways. The compound readily forms protonated molecular ions at mass-to-charge ratio 595 in positive ionization mode and deprotonated molecular ions at mass-to-charge ratio 593 in negative ionization mode [1] [10] [8] [11].

Positive ionization mode fragmentation follows predictable glycosidic bond cleavage patterns. The primary fragmentation pathway involves loss of the rhamnose moiety (146 Daltons) from the precursor ion at mass-to-charge ratio 595, yielding a prominent fragment at mass-to-charge ratio 449 [10] [8] [12]. This fragment corresponds to kaempferol 7-glucoside and serves as a diagnostic ion for neohesperidoside-containing compounds. Secondary fragmentation results in complete loss of the neohesperidoside unit (308 Daltons), producing the kaempferol aglycone ion at mass-to-charge ratio 287 [10] [8] [12].

Additional fragmentation pathways generate characteristic ions through ring cleavage mechanisms. The formation of fragments at mass-to-charge ratio 285 represents radical cation formation through hydrogen atom loss from the aglycone [13] [14]. Ring fragmentation produces ions at mass-to-charge ratio 255, corresponding to loss of specific hydroxyl and carbonyl functionalities from the kaempferol backbone [10].

Negative ionization mode provides complementary structural information through alternative fragmentation mechanisms. The deprotonated molecular ion at mass-to-charge ratio 593 undergoes similar glycosidic bond cleavages, producing fragments at mass-to-charge ratio 447 (loss of rhamnose) and mass-to-charge ratio 285 (loss of neohesperidoside) [10] [11] [13]. The enhanced stability of negative ions often results in more prominent aglycone peaks compared to positive ionization mode.

Collision-induced dissociation energy optimization significantly influences fragmentation efficiency and spectral quality. Low collision energies (10-20 electron volts) predominantly produce glycosidic bond cleavages, while higher energies (30-50 electron volts) promote ring fragmentation and provide additional structural information [10]. Multiple reaction monitoring experiments utilizing these characteristic transitions enable highly selective quantification in complex matrices.

Tandem mass spectrometry experiments reveal detailed fragmentation mechanisms through multi-stage mass spectrometry approaches. The kaempferol 7-glucoside fragment (mass-to-charge ratio 449) undergoes further fragmentation through glucose loss (162 Daltons), confirming the glucose attachment at the 7-position [8]. This fragmentation pattern distinguishes 7-O-glycosides from 3-O-glycosides, which exhibit different fragmentation behaviors.

Isotopic labeling studies have confirmed the proposed fragmentation mechanisms and eliminated ambiguous structural assignments. Deuterium exchange experiments at hydroxyl positions demonstrate specific fragmentation sites and validate the proposed ion structures [13]. These studies support the reliability of mass spectrometric identification for kaempferol 7-neohesperidoside in complex biological matrices.

High-resolution mass spectrometry provides enhanced specificity through accurate mass measurements. Quadrupole time-of-flight instruments routinely achieve mass accuracy within 2 parts per million, enabling confident molecular formula assignments for both precursor and fragment ions [15] [12]. This capability proves essential for distinguishing kaempferol 7-neohesperidoside from structural isomers and isobaric interferences.

Quantitative Analysis Protocols for Complex Matrices

Quantitative determination of kaempferol 7-neohesperidoside in complex matrices requires comprehensive method validation addressing specificity, linearity, accuracy, precision, and robustness parameters. Matrix complexity significantly influences analytical performance, necessitating matrix-specific optimization strategies for reliable quantification.

Calibration curve construction follows established guidelines for bioanalytical method validation. Linear calibration ranges typically span two to three orders of magnitude, accommodating diverse concentration levels encountered in biological samples [4] [16] [9]. Plant extract matrices demonstrate linearity from 0.1 to 100 micrograms per milliliter with correlation coefficients exceeding 0.9998 [4] [16]. Plasma samples require lower concentration ranges (0.05 to 50 micrograms per milliliter) due to enhanced sensitivity requirements [4].

Limit of detection and limit of quantification determinations utilize signal-to-noise ratio approaches combined with standard deviation-based calculations. The limit of detection typically ranges from 0.015 to 0.06 micrograms per milliliter depending on matrix complexity, while limit of quantification values span 0.05 to 0.2 micrograms per milliliter [4] [16] [9]. These detection capabilities prove adequate for quantifying kaempferol 7-neohesperidoside at physiologically relevant concentrations.

Matrix effect evaluation requires systematic assessment of ion suppression or enhancement phenomena. Electrospray ionization sources are particularly susceptible to matrix-induced signal variations, necessitating careful evaluation across different sample types [9]. Post-extraction addition experiments comparing peak areas in neat solvent versus extracted matrix determine matrix effect magnitude. Acceptable matrix effects typically remain within 85-115% of control values [9].

Extraction recovery optimization balances efficiency with selectivity requirements. Solid-phase extraction using C18 sorbents consistently achieves recoveries exceeding 95% for kaempferol 7-neohesperidoside across diverse matrices [4]. Liquid-liquid extraction using ethyl acetate or methanol-water mixtures provides alternative approaches with comparable efficiency [17]. Recovery determination requires comparison of pre-extraction spiked samples with post-extraction spiked samples at multiple concentration levels.

Precision assessment encompasses both intra-day and inter-day variability measurements. Acceptable relative standard deviation values typically remain below 15% at quantification levels and below 20% at detection limits [9]. Plant extract analyses demonstrate relative standard deviations of 2.8% for intra-day precision and 4.1% for inter-day precision [4] [16]. These precision levels meet regulatory guidelines for bioanalytical method validation.

Accuracy determination utilizes spiked sample recovery experiments at multiple concentration levels spanning the analytical range. Recovery percentages between 85% and 115% indicate acceptable accuracy for most applications [9]. Plant extract matrices demonstrate recoveries of 98.5 ± 2.1%, while plasma samples achieve 95.2 ± 3.8% recovery [4]. Food matrices may exhibit slightly higher variability (102.3 ± 4.2%) due to increased complexity [9] [18].

Stability testing ensures analyte integrity throughout sample processing and storage. Kaempferol 7-neohesperidoside demonstrates good stability under refrigerated conditions (4°C) for up to 48 hours and frozen storage (-20°C) for several months [2] [19]. Freeze-thaw stability testing typically allows three freeze-thaw cycles without significant analyte degradation. Light protection during sample handling prevents photodegradation of the flavonol chromophore.

Quality control sample preparation includes multiple concentration levels analyzed with each analytical batch. Low, medium, and high quality control samples spanning the calibration range ensure consistent method performance. Quality control acceptance criteria typically require 67% of samples to fall within ±15% of nominal values, with no more than 33% deviation exceeding ±20% [9].

Chemometric Approaches for Structural Confirmation

Chemometric analysis provides advanced data processing capabilities for confirming kaempferol 7-neohesperidoside identity and purity through multivariate statistical approaches. These methodologies enhance analytical confidence by extracting maximum information from complex spectroscopic datasets and identifying subtle structural variations.

Principal component analysis represents the foundation of chemometric structural confirmation approaches. This unsupervised pattern recognition technique reduces multidimensional spectroscopic data to principal components explaining maximum variance within the dataset [15]. Nuclear magnetic resonance spectra, ultraviolet-visible absorption profiles, and mass spectrometric fragmentation patterns provide complementary datasets for principal component analysis. Authentic kaempferol 7-neohesperidoside samples cluster distinctly from structural analogs, enabling confident identification [20].

Partial least squares regression modeling correlates spectroscopic features with known structural parameters, enabling predictive identification of unknown samples. This supervised learning approach requires extensive training datasets containing diverse kaempferol glycosides with confirmed structures [21]. Model validation through cross-validation techniques ensures robust predictive performance and prevents overfitting to training data. Successful models achieve correlation coefficients exceeding 0.95 for structural parameter prediction.

Hierarchical cluster analysis groups compounds based on spectroscopic similarity, revealing structural relationships within flavonoid glycoside libraries. Ward linkage clustering combined with Euclidean distance metrics provides optimal separation of structural classes [15]. Kaempferol 7-neohesperidoside consistently clusters with other 7-O-glycosides while separating from 3-O-glycosides and aglycones. This clustering behavior confirms the glycosylation position and sugar composition.

Nuclear magnetic resonance spectroscopy provides the most definitive structural information for chemometric analysis. Proton nuclear magnetic resonance spectra exhibit characteristic signals for the kaempferol aglycone (aromatic region 6-8 parts per million) and neohesperidoside moiety (carbohydrate region 3-6 parts per million) [20]. Carbon-13 nuclear magnetic resonance spectra reveal specific chemical shifts for glycosylation sites, confirming the 7-O-attachment position. Two-dimensional nuclear magnetic resonance experiments establish connectivity patterns between sugar units and aglycone.

Multivariate curve resolution techniques decompose complex chromatographic-spectroscopic datasets into pure component profiles. This approach proves particularly valuable for analyzing kaempferol 7-neohesperidoside in crude plant extracts containing multiple co-eluting flavonoids [15]. Alternating least squares algorithms iteratively refine component profiles until convergence criteria are met. Successful resolution requires sufficient spectroscopic differences between components and appropriate constraints on peak shapes and spectra.

Machine learning algorithms enable automated compound identification from spectroscopic databases. Support vector machines and artificial neural networks classify unknown spectra based on training with authenticated reference compounds [22]. Deep learning approaches using convolutional neural networks show particular promise for analyzing complex mass spectrometric fragmentation patterns. These methods achieve identification accuracies exceeding 90% for structurally related flavonoid glycosides.

Similarity searching algorithms compare unknown spectra with comprehensive spectroscopic libraries to identify the most closely related compounds. Cosine similarity metrics quantify spectral resemblance, with scores exceeding 0.8 indicating high structural similarity [15]. The Global Natural Products Social Molecular Networking platform facilitates large-scale similarity searching for flavonoid identification. These approaches prove especially valuable for identifying novel structural variants and degradation products.

Statistical validation procedures ensure chemometric model reliability and prevent false positive identifications. Leave-one-out cross-validation assesses model robustness by iteratively removing individual samples from training sets. Bootstrap resampling techniques estimate confidence intervals for model parameters and predictions. Permutation testing determines the statistical significance of observed clustering or classification results compared to random chance.

Spectral preprocessing techniques optimize data quality for chemometric analysis. Baseline correction eliminates instrumental drift and background interference from spectroscopic measurements [23]. Normalization procedures account for concentration differences between samples and enable meaningful spectral comparisons. Smoothing algorithms reduce noise while preserving essential spectroscopic features. Peak alignment corrects minor retention time variations in chromatographic-spectroscopic datasets.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

594.15847025 g/mol

Monoisotopic Mass

594.15847025 g/mol

Heavy Atom Count

42

UNII

4056D20K3H

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

31921-42-3
17353-03-6

Wikipedia

Kaempferol_3-O-rutinoside
Technetium_(99mTc)_etarfolatide

Dates

Last modified: 08-15-2023

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